![molecular formula C15H16F4N2O4 B4538539 3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4538539.png)
3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol
Description
Synthesis Analysis
The synthesis of related pyrazol-5-ol derivatives involves complex chemical reactions where different precursors are combined under specific conditions to form the desired compound. Studies such as those by Bunescu et al. (2009) and Yao et al. (2007) describe methods for synthesizing trifluoromethyl-substituted arenes and arylmethylene-bis derivatives in aqueous media without a catalyst, highlighting the chemical flexibility and reactivity of these compounds under various synthesis conditions (Bunescu et al., 2009); (Yao et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol has been extensively analyzed through various spectroscopic and crystallographic techniques. Research by Evecen et al. (2016) on a closely related pyrazole compound utilized IR, NMR, and X-ray diffraction methods, providing insights into the geometric configuration, bond lengths, and angles, which are crucial for understanding the molecular structure and its implications on reactivity and properties (Evecen et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of pyrazol-5-ol derivatives, including the compound , involves various reactions such as cyclocondensation, as reported by Mamat et al. (2008), highlighting the potential for creating a wide range of functionalized molecules. Such reactions underscore the compound's versatility in synthetic chemistry and its potential as a precursor for more complex molecules (Mamat et al., 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, play a significant role in determining the compound's applicability in various fields. Studies like those by Kumarasinghe et al. (2009) on closely related compounds provide a basis for understanding how structural differences influence physical properties and how these properties can be analyzed and manipulated for specific applications (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, are essential for exploiting the compound's full potential in synthetic and applied chemistry. The work by Cheng et al. (2017) and Sujatha et al. (2009) on the synthesis and properties of pyrazole derivatives sheds light on these aspects, offering a glimpse into the chemical behavior and versatility of these compounds (Cheng et al., 2017); (Sujatha et al., 2009).
properties
IUPAC Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N2O4/c1-8(25-10-5-3-9(24-2)4-6-10)13(22)21-15(23,14(18)19)7-11(20-21)12(16)17/h3-6,8,12,14,23H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQORUPIMZVMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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